1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-, oxime
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Overview
Description
1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-, oxime is a chemical compound known for its unique structure and properties It is a derivative of naphthalenone, featuring a 3,4-dichlorophenyl group and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-, oxime typically involves the reaction of 4-(3,4-dichlorophenyl)-1-tetralone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-, oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antidepressants and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 4-(3,4-Dichlorophenyl)-1-tetralone
- 3,4-Dichlorophenyl isocyanate
- 3,4-Dichlorophenyl pyrrolidine
Comparison: 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-, oxime is unique due to the presence of both the oxime and dichlorophenyl groups. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the oxime group enhances its ability to form hydrogen bonds, while the dichlorophenyl group contributes to its hydrophobic interactions. These features make it a versatile compound with diverse applications.
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c17-14-7-5-10(9-15(14)18)11-6-8-16(19-20)13-4-2-1-3-12(11)13/h1-5,7,9,11,20H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIUOCJZIYTDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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